molecular formula C21H27FN4O3S B2978116 4-(N,N-dimethylsulfamoyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide CAS No. 1049386-64-2

4-(N,N-dimethylsulfamoyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide

Cat. No. B2978116
M. Wt: 434.53
InChI Key: NBPZXQWFLZHEGX-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide, also known as DSP-4, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective neurotoxin that has been shown to damage noradrenergic neurons in the brain, making it a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes.

Scientific Research Applications

Metabolic Pathway Elucidation

One study focused on the identification of enzymes involved in the oxidative metabolism of a novel antidepressant, which is structurally related to the given compound. The research found that multiple cytochrome P450 enzymes, including CYP2D6, CYP2C9, and CYP3A4/5, play significant roles in the compound's metabolism. This metabolic pathway investigation is crucial for understanding drug-drug interactions and optimizing therapeutic efficacy (Hvenegaard et al., 2012).

Antimicrobial and Antiallergic Activities

Another area of application includes the synthesis and evaluation of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives for antiallergy activity. This work, although not directly mentioning the exact compound, underscores the broader chemical framework's potential in developing antiallergic agents (Walsh et al., 1990).

Neurotransmitter Receptor Studies

Research into structure-affinity relationships for dopamine receptor ligands has produced insights into modifications that enhance receptor affinity and selectivity. These studies provide a foundation for developing targeted therapies in neurological disorders (Leopoldo et al., 2002).

Advanced Material Synthesis

The compound's framework has been utilized in material science as well. For instance, the synthesis and characterization of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through Biginelli reaction offer insights into new materials with potential electronic or photonic applications (Bhat et al., 2018).

Serotonin Receptors and Alzheimer's Disease

The compound's relevance extends to investigating serotonin receptors in the brain of Alzheimer's disease patients. Utilizing molecular imaging probes structurally related to the given compound has revealed significant decreases in receptor densities, correlating with the severity of clinical symptoms. This research highlights the compound's potential application in diagnosing and understanding Alzheimer's disease progression (Kepe et al., 2006).

Luminescent Properties and Photo-induced Electron Transfer

Studies on novel piperazine substituted naphthalimide compounds, resembling the structural features of the given compound, have explored their luminescent properties and photo-induced electron transfer (PET) mechanisms. These findings are relevant for developing new fluorescent probes or materials for sensing applications (Gan et al., 2003).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O3S/c1-24(2)30(28,29)18-9-7-17(8-10-18)21(27)23-11-12-25-13-15-26(16-14-25)20-6-4-3-5-19(20)22/h3-10H,11-16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPZXQWFLZHEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide

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